PEN (鼠标)

描述

PEN (mouse), also known as proSAAS (221-242) Acetate, is a polypeptide derivative. It is a neuroendocrine peptide fragment cleaved from the pro-peptide ProSAAS, encoded by the Pcsk1n gene.

科学研究应用

Neurobiology and Behavioral Studies

Neuropeptide PEN and GPR83

PEN (neuropeptide) has been extensively studied for its role in signaling through the GPR83 receptor. Research indicates that PEN functions as an endogenous ligand for GPR83, influencing various physiological processes. Notably, studies involving GPR83 knockout mice have demonstrated that these mice do not exhibit increased body weight on a high-fat diet, suggesting a potential role for PEN in metabolic regulation .

Case Study: Signaling Mechanisms

- Objective : To determine the necessity of GPR83 for PEN signaling.

- Methodology : Utilized Neuro2A cells with reduced GPR83 expression and tissues from knockout mice.

- Findings : Knockdown of GPR83 led to reduced binding and signaling by PEN, confirming its role as a ligand .

Ergonomics and Human-Computer Interaction

Pen-Mouse Design Evaluation

The design of pen-shaped mice has been evaluated for their ergonomic benefits compared to conventional mouse designs. Studies indicate that pen-shaped mice can reduce wrist pronation and ulnar deviation, potentially leading to improved user comfort during extended computer use.

Study Findings

- Wrist Posture Analysis : Pen mice were found to decrease both wrist pronation and ulnar deviation compared to traditional mice, although they may increase wrist extension .

- User Preferences : In a comparative study, participants reported varying preferences based on task performance; some preferred pen-mice for specific tasks while others favored conventional designs .

Applications in Presentation Technology

The pen-shaped mouse design has also been explored for enhancing presentation capabilities, particularly in software like Microsoft PowerPoint. The ergonomic shape allows for more natural writing motions, improving user experience during presentations.

Design Insights

- Mechanical Assembly : The conversion of conventional mouse designs to pen-shaped models involves mechanical assembly that enhances pointer movement efficiency.

- Performance Evaluation : While the prototype demonstrated effective cursor movement, it was noted that improvements in motion sensitivity are still needed .

Toxicological Studies Related to Pen Emissions

Research into the emissions from marking pens has revealed acute toxicity effects when tested on mice. Various brands of felt-tip markers emitted volatile organic compounds leading to respiratory issues and neurobehavioral changes in exposed subjects.

Toxicity Findings

- Respiratory Effects : Mice exposed to certain pens exhibited symptoms such as abnormal posture, tremors, and hyperactivity.

- Behavioral Abnormalities : A significant percentage of mice displayed severe reactions such as facial swelling and gasping after exposure to specific pen brands .

Summary of Applications

作用机制

Target of Action

The primary target of the PEN (mouse) is to act as a pointer input for interacting with a web page . It has most of the same behavior as a mouse, but can also have event properties unique to a stylus . While a mouse has 5 buttons, a pen has 3 equivalent button states:

Mode of Action

The PEN (mouse) interacts with its targets by moving the cursor to the desired location on the screen and performing actions such as clicking, dragging, and dropping . This is similar to how a mouse operates, but with additional features unique to a stylus .

Result of Action

The result of the PEN (mouse) action is the successful interaction with the user interface of a web page or application . This can involve selecting items, drawing, writing, or other forms of input depending on the specific application and the user’s needs .

Action Environment

The action environment for the PEN (mouse) includes the software application or web page it is interacting with, as well as the physical environment in which it is being used. Factors such as the responsiveness of the application, the sensitivity settings of the pen, and the user’s hand-eye coordination can all influence the PEN (mouse)'s action, efficacy, and stability .

生化分析

Biochemical Properties

PEN (mouse) plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules to exert its effects . The nature of these interactions is complex and involves the activation of the PLC-mediated signaling cascade in the mouse hypothalamus .

Cellular Effects

The effects of PEN (mouse) on various types of cells and cellular processes are profound. It influences cell function by activating specific signaling pathways, impacting gene expression, and altering cellular metabolism

Molecular Mechanism

The mechanism of action of PEN (mouse) involves its binding interactions with biomolecules, enzyme activation, and changes in gene expression . It exerts its effects at the molecular level, activating the PLC-mediated signaling cascade in the mouse hypothalamus .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of PEN (mouse) involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: In an industrial setting, the production of PEN (mouse) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

化学反应分析

Types of Reactions: PEN (mouse) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of disulfide bonds between cysteine residues.

Reduction: The reverse of oxidation, where disulfide bonds are broken to form free thiol groups.

Substitution: Amino acid residues in the peptide chain can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with protecting groups compatible with SPPS.

Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation can lead to the formation of cyclic peptides with enhanced stability .

相似化合物的比较

ProSAAS: The precursor protein from which PEN (mouse) is derived.

Neuropeptide Y (NPY): Another neuroendocrine peptide with similar functions in regulating appetite and stress response.

Corticotropin-Releasing Hormone (CRH): A peptide involved in the stress response.

Uniqueness of PEN (mouse): PEN (mouse) is unique due to its specific sequence and the distinct biological activities it exhibits. Unlike other neuroendocrine peptides, PEN (mouse) has been shown to have a unique role in modulating the activity of prohormone convertases, enzymes involved in the processing of various peptide hormones .

生物活性

PEN (mouse), a neuropeptide derived from the pro-peptide ProSAAS, plays a significant role in various biological activities, particularly in the regulation of feeding and neuroendocrine signaling. This article summarizes the biological activity of PEN in mice, highlighting its anatomical distribution, receptor interactions, and functional implications based on recent research findings.

Structural Characteristics

PEN is composed of amino acids 219-240 of the ProSAAS precursor and functions primarily as an endogenous ligand for the G-protein coupled receptor GPR83. Its structure is critical for its biological activity, influencing its interaction with various signaling pathways in the central nervous system (CNS) .

Distribution in the Central Nervous System

Research indicates that PEN is widely distributed throughout the CNS, with significant expression in key areas such as:

- Olfactory Bulb

- Basal Forebrain

- Cerebral Cortex

- Hippocampus

- Amygdala

- Thalamus

- Hypothalamus

- Cerebellum

- Brainstem

- Spinal Cord

Immunohistochemical studies have shown that PEN is predominantly localized in neuronal cells and exhibits a decline in expression levels during postnatal development . The anatomical distribution suggests an essential role for PEN in neurodevelopment and neurodegenerative processes.

Table 1: Expression Levels of PEN in Different Brain Regions

| Brain Region | Expression Level (Relative) |

|---|---|

| Olfactory Bulb | High |

| Basal Forebrain | Moderate |

| Cerebral Cortex | High |

| Hippocampus | High |

| Amygdala | Moderate |

| Thalamus | Low |

| Hypothalamus | Moderate |

| Cerebellum | Low |

| Brainstem | Moderate |

| Spinal Cord | High |

Regulation of Feeding Behavior

PEN's interaction with GPR83 has been implicated in the regulation of feeding behaviors. Studies involving GPR83 knockout mice have demonstrated that these mice do not exhibit weight gain on high-fat diets, suggesting that PEN signaling through GPR83 is crucial for energy homeostasis . This regulatory mechanism highlights PEN's potential role in metabolic disorders.

Neurotoxic Effects of Related Compounds

In addition to its physiological roles, research has also examined the acute toxicity associated with emissions from marking pens (not directly related to PEN but relevant for context). A study found that certain pen emissions caused respiratory irritation and neurobehavioral changes in mice, indicating that exposure to volatile organic compounds can lead to significant health effects . While this does not pertain directly to PEN's biological activity, it underscores the importance of understanding environmental influences on neuropeptide function.

Case Studies

- GPR83 Knockout Studies : Mice lacking GPR83 showed reduced signaling by PEN, leading to impaired transcriptional responses associated with feeding behavior. This indicates that GPR83 is necessary for PEN-mediated effects on energy balance .

- Neuroanatomical Distribution : A comprehensive study characterized the distribution of PEN across various CNS regions, correlating higher expression levels with regions involved in appetite regulation and cognitive functions .

属性

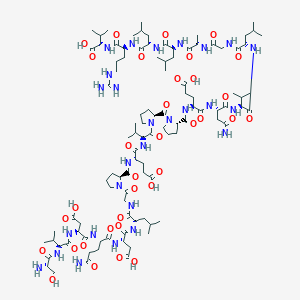

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C102H169N27O34/c1-46(2)36-60(117-93(154)65(41-76(139)140)120-86(147)57(26-29-70(104)131)113-92(153)66(42-77(141)142)122-97(158)78(50(9)10)123-83(144)55(103)45-130)85(146)110-44-73(134)127-33-19-23-67(127)95(156)115-59(28-31-75(137)138)89(150)125-80(52(13)14)100(161)129-35-21-25-69(129)99(160)128-34-20-24-68(128)96(157)114-58(27-30-74(135)136)87(148)119-64(40-71(105)132)94(155)124-79(51(11)12)98(159)121-61(37-47(3)4)84(145)109-43-72(133)111-54(17)82(143)116-62(38-48(5)6)91(152)118-63(39-49(7)8)90(151)112-56(22-18-32-108-102(106)107)88(149)126-81(53(15)16)101(162)163/h46-69,78-81,130H,18-45,103H2,1-17H3,(H2,104,131)(H2,105,132)(H,109,145)(H,110,146)(H,111,133)(H,112,151)(H,113,153)(H,114,157)(H,115,156)(H,116,143)(H,117,154)(H,118,152)(H,119,148)(H,120,147)(H,121,159)(H,122,158)(H,123,144)(H,124,155)(H,125,150)(H,126,149)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,162,163)(H4,106,107,108)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,78-,79-,80-,81-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPFUCOMMICWOE-CPPASMBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H169N27O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2317.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。